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Compound of Interest

Compound Name:

2-chloro-N-[3-

(trifluoromethyl)phenyl]propanami

de

CAS No.: 36040-85-4

Cat. No.: B1364519

Get Quote

CAS: 36040-85-4 | Formula: C₁₀H₉ClF₃NO | MW: 251.63 g/mol [1]

Executive Summary
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a specialized organofluorine

intermediate characterized by a trifluoromethyl-substituted aniline core coupled with an

-chloroamide moiety.[1] While historically utilized as a building block in medicinal chemistry for
Selective Androgen Receptor Modulators (SARMs) and agrochemicals, recent industrial
applications have identified its utility in Directional Solvent Extraction (DSE) for advanced
desalination and brine treatment.

This guide details the compound's dual-utility profile: as an electrophilic scaffold for nucleophilic

substitution in drug discovery, and as a thermo-responsive solvent in liquid-liquid extraction

technologies.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1364519#bc-rfq
https://www.chemscene.com/731011-87-3.html
https://www.benchchem.com/product/b1364519/docs?utm_src=pdf-body#technical-guide-2-chloro-n-3-trifluoromethyl-phenyl-propanamide
https://www.chemscene.com/731011-87-3.html
https://www.chemscene.com/731011-87-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data
Property Specification Critical Insight

Appearance
White to off-white crystalline

powder

Discoloration indicates

hydrolysis or oxidation of the

aniline moiety.[1]

Melting Point 57–60 °C

Low melting point facilitates

use in melt-phase reactions

but requires cold storage to

prevent caking.[1]

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Insoluble in water; lipophilicity (

) drives its utility in biphasic

extraction systems.

Reactivity
Electrophilic

-carbon

The C-Cl bond is highly

susceptible to S_N2

displacement by amines,

thiols, and alkoxides.[1]

Structural Analysis
The molecule features two critical functional zones:[1]

The Electrophilic "Warhead" (

-Chloroamide): The chlorine atom at the 2-position is activated by the adjacent carbonyl
group, making it an ideal site for derivatization.[1]

The Lipophilic Tail (3-CF₃-Aniline): The trifluoromethyl group enhances metabolic stability

(blocking metabolic oxidation at the phenyl ring) and increases lipophilicity, a key parameter

for membrane permeability in drug candidates.[1]

Application A: Pharmaceutical Synthesis (Medicinal
Chemistry)
Role as a "Privileged Scaffold"
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In drug discovery, CAS 36040-85-4 serves as a precursor to N-arylpropionamides, a

pharmacophore found in non-steroidal anti-androgens (e.g., Flutamide analogs) and SARMs.

[1] The

-chloro group allows for the introduction of diverse nucleophiles to tune receptor binding affinity.

Synthetic Pathway: Nucleophilic Substitution
The following workflow describes the conversion of CAS 36040-85-4 into a bioactive amino-

ether derivative (a common SARM motif).

Protocol 1: Synthesis of

-Amino Amide Derivative

Reagents: CAS 36040-85-4 (1.0 eq), Secondary Amine (e.g., Pyrrolidine, 1.2 eq),

(2.0 eq), KI (0.1 eq, catalyst).[1]

Solvent: Acetonitrile (ACN) or DMF.[1][2]

Conditions: 60–80 °C, 4–6 hours.[1]

Step-by-Step Methodology:

Dissolution: Dissolve 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in anhydrous

ACN (0.5 M concentration).

Activation: Add anhydrous potassium carbonate (

) and a catalytic amount of Potassium Iodide (KI).[1] Note: KI converts the alkyl chloride to a
more reactive alkyl iodide in situ (Finkelstein reaction).

Addition: Add the secondary amine dropwise to control exotherm.

Reflux: Heat to 60 °C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS until the starting

material (Rt ~ 4.5 min) disappears.[1]

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Application B: Advanced Water Treatment
(Directional Solvents)
Mechanism of Action
Recent patents (e.g., WO2018015693A1) identify N-substituted amides, including CAS 36040-

85-4, as thermo-responsive extracting agents for desalination.[1]

Principle: The compound exhibits temperature-dependent solubility with water (LCST/UCST

behavior).[1]

Low T: The solvent absorbs pure water from brine (leaving salts behind).[1]

High T: The solvent releases the water, allowing for the recovery of potable water and

regeneration of the solvent.[1]

Why CAS 36040-85-4? The chlorine substituent and CF₃ group precisely tune the

hydrophobicity, adjusting the temperature window for water absorption/release to

commercially viable ranges (e.g., using waste heat).[1]

Visualized Workflows (Graphviz)[1]
Synthesis & Application Logic
The following diagram illustrates the synthesis of the core intermediate and its divergence into

pharmaceutical and industrial applications.
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Figure 1: Synthetic pathway and dual-application workflow for CAS 36040-85-4.
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Analytical Characterization (QC Standards)
To ensure scientific integrity, the following analytical markers must be met:

Method Parameter Acceptance Criterion

HPLC Purity (Area %) (monitor for aniline impurity)

1H-NMR Identity

Doublet at

1.7 (CH3), Quartet at

4.5 (CH-Cl), Aromatic signals

7.4–8.0 ppm.[1]

LC-MS Mass (Cl isotope pattern 3:[1]1)

Water Content KF Titration (Critical for acylation reactions)

Handling & Safety (HSE)[1]
Signal Word:WARNING

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The

-chloro amide is prone to hydrolysis if exposed to atmospheric moisture over long periods.[1]

Disposal: Halogenated organic waste.[1] Do not mix with strong bases (exothermic

polymerization/degradation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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